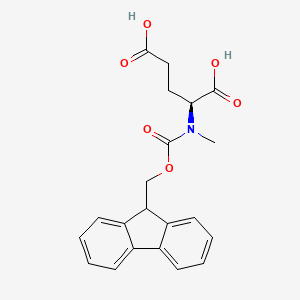

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanedioic acid

Übersicht

Beschreibung

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanedioic acid is a useful research compound. Its molecular formula is C21H21NO6 and its molecular weight is 383.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Peptidsynthese

Fmoc-Aminosäuren, einschließlich der , werden als Kupplungspartner in der Peptidsynthese verwendet . Sie sind bei Raumtemperatur stabil und haben eine lange Haltbarkeit, was sie ideal für den Einsatz in Laboreinstellungen macht . Die Synthese von Fmoc-Aminosäuren erfolgt ausgehend von der entsprechenden geschützten Aminosäure und Natriumazid (NaN3) nach der Methode des gemischten Anhydrids unter Verwendung von Isobutoxycarbonylchlorid (IBC-Cl) oder nach der Säurechloridmethode .

Vorkolonnen-Derivatisierung von Aminen für die HPLC

9-Fluorenylmethylchlorformiat, eine verwandte Verbindung, wird bei der Vorkolonnen-Derivatisierung von Aminen für die Hochleistungsflüssigkeitschromatographie (HPLC) und die Fluoreszenzdetektion eingesetzt . Dieser Prozess verbessert die Detektion und Analyse von Aminen in komplexen Proben.

Kapillarelektrophorese

9-Fluorenylmethylchlorformiat wird auch in der Kapillarelektrophorese verwendet . Diese Technik wird zur Trennung ionischer Spezies nach ihrer Ladung und Reibungskräften eingesetzt. In diesem Zusammenhang kann die Verbindung dazu beitragen, die Auflösung der Analyse zu verbessern.

Biologische Aktivität

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanedioic acid, commonly referred to as a fluorenylmethoxycarbonyl (Fmoc) derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a fluorenylmethoxycarbonyl group, which is known for its role in protecting amine functionalities during chemical synthesis. The presence of the pentanedioic acid moiety contributes to its potential bioactivity by allowing interactions with various biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C22H26N2O4 |

| Molecular Weight | 374.46 g/mol |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-pentanedioic acid |

| Functional Groups | Amine, carboxylic acid, aromatic |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems. The Fmoc group provides stability, while the pentanedioic moiety may facilitate binding through hydrogen bonds and hydrophobic interactions.

Antimicrobial Activity

Recent studies have indicated that compounds derived from the fluorenone structure exhibit significant antimicrobial properties. The modification of substituents on the fluorenone nucleus has been shown to enhance activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

A study assessing new O-aryl-carbamoyl-oxymino-fluorene derivatives found that structural variations influenced antimicrobial efficacy significantly. Compounds that included electron-withdrawing groups demonstrated improved inhibitory effects against both planktonic and biofilm states of bacteria .

Antiproliferative Effects

Research has also explored the antiproliferative effects of fluorenone derivatives. Certain analogs have demonstrated activity as topoisomerase inhibitors, which are crucial in cancer therapy due to their role in DNA replication and repair . The introduction of linear alkyl groups has been linked to enhanced antiproliferative activity compared to branched structures .

Case Studies

- Antimicrobial Efficacy : A series of fluorenone derivatives were synthesized and tested against multi-drug resistant strains. Among these, compounds with longer hydrocarbon chains exhibited lower minimum inhibitory concentrations (MICs), suggesting their potential as lead compounds for developing new antibiotics .

- Cytotoxicity Assessment : In vitro studies have shown that certain fluorenone derivatives possess cytotoxic properties against cancer cell lines. For instance, derivatives designed as type I topoisomerase inhibitors displayed promising results in inhibiting cell proliferation in breast cancer models .

Eigenschaften

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6/c1-22(18(20(25)26)10-11-19(23)24)21(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,23,24)(H,25,26)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGKBEQMQAJSEQI-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CCC(=O)O)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CCC(=O)O)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.